2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide
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Overview
Description
2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide is a complex organic compound with the molecular formula C45H50N3O2P and a molecular weight of 695.87 . This compound is known for its unique structure, which includes a phosphino group and a cinchonan moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide involves multiple steps. The synthetic route typically starts with the preparation of the phosphino and cinchonan intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Scientific Research Applications
2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, particularly in the formation of metal complexes for catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.
Mechanism of Action
The mechanism of action of 2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The phosphino group can coordinate with metal ions, facilitating catalytic reactions. The cinchonan moiety can interact with biological molecules, influencing their activity and stability. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and coordination bonds .
Comparison with Similar Compounds
Similar compounds to 2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide include:
2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-cinchonan-9-yl]benzamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-hydroxycinchonan-9-yl]benzamide: Contains a hydroxy group instead of a methoxy group, influencing its solubility and interaction with biological molecules.
The uniqueness of 2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C45H50N3O2P |
---|---|
Molecular Weight |
695.9 g/mol |
IUPAC Name |
2-bis(2-propan-2-ylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C45H50N3O2P/c1-7-31-28-48-25-23-32(31)26-40(48)44(36-22-24-46-39-21-20-33(50-6)27-38(36)39)47-45(49)37-16-10-13-19-43(37)51(41-17-11-8-14-34(41)29(2)3)42-18-12-9-15-35(42)30(4)5/h7-22,24,27,29-32,40,44H,1,23,25-26,28H2,2-6H3,(H,47,49)/t31-,32-,40-,44-/m0/s1 |
InChI Key |
VZKOJRGMJBGYAO-QZKOIDTHSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC=C1P(C2=CC=CC=C2C(C)C)C3=CC=CC=C3C(=O)N[C@H]([C@@H]4C[C@@H]5CCN4C[C@@H]5C=C)C6=C7C=C(C=CC7=NC=C6)OC |
Canonical SMILES |
CC(C)C1=CC=CC=C1P(C2=CC=CC=C2C(C)C)C3=CC=CC=C3C(=O)NC(C4CC5CCN4CC5C=C)C6=C7C=C(C=CC7=NC=C6)OC |
Origin of Product |
United States |
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